{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine
Description
Properties
IUPAC Name |
N-[2-[5-(4-methylsulfonylphenyl)-1H-imidazol-2-yl]ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11(2)16-9-8-15-17-10-14(18-15)12-4-6-13(7-5-12)21(3,19)20/h4-7,10-11,16H,8-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXJHCAISGCVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=NC=C(N1)C2=CC=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Core Formation and Substitution
The imidazole ring can be synthesized via classical condensation methods involving α-haloketones and amidines or via cyclization of appropriate precursors. The 4-(4-methanesulfonylphenyl) substituent is introduced either by:
- Direct coupling of a 4-bromomethanesulfonylbenzene derivative with an imidazole intermediate via palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig type) reactions, or
- Nucleophilic aromatic substitution on a suitably activated phenyl sulfonyl precursor.
The methanesulfonyl group is typically installed by oxidation of methylthio or methylsulfanyl precursors using oxidants such as m-chloroperbenzoic acid (m-CPBA).
Introduction of the 2-Ethyl Isopropylamine Side Chain
The ethylamine side chain bearing the isopropyl substituent is introduced at the 2-position of the imidazole ring through:
- Alkylation of the imidazole nitrogen with a 2-bromoethyl isopropylamine or its protected derivative.
- Alternatively, reductive amination of a 2-formylimidazole intermediate with isopropylamine.
Protection-deprotection strategies for the amine group are often employed to avoid side reactions during alkylation or oxidation steps.
Alternative Synthetic Routes
Other approaches involve:
- Stepwise Synthesis of the Methanesulfonylphenyl Intermediate: Starting from 4-bromophenyl derivatives, methylthio groups are introduced and subsequently oxidized to methanesulfonyl groups before coupling to the imidazole nucleus.
- Use of Protecting Groups: Amine protection (e.g., Boc or Fmoc) during side chain installation to prevent over-alkylation or polymerization.
- Reductive Amination: Conversion of 2-formylimidazole intermediates with isopropylamine under reductive conditions (NaBH3CN or NaBH(OAc)3) to yield the desired ethylamine side chain.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Yield and Purity |
|---|---|---|
| Solvent | DMF, THF, Ethanol | Polar aprotic solvents favor coupling; protic solvents used for condensation |
| Temperature | 0°C to reflux (80-100°C) | Elevated temperatures improve reaction rates but may cause side reactions |
| Catalyst | Pd(PPh3)4, Pd2(dba)3 | High catalyst loading increases yield but raises cost |
| Base | K2CO3, NaH, Et3N | Strong bases promote alkylation; mild bases preferred for sensitive groups |
| Oxidant | m-CPBA, H2O2 | Controlled oxidation critical for selective methanesulfonyl formation |
Optimization involves balancing these parameters to maximize yield (typically 60-85%) and purity (>95% by HPLC).
Purification and Characterization
- Purification: Column chromatography on silica gel using ethyl acetate/petroleum ether mixtures; recrystallization from ethanol/water mixtures.
- Characterization: NMR (1H, 13C), LC-MS, and HPLC to confirm structure and purity.
- Yields: Overall yields from starting materials to final compound range from 40% to 80%, depending on the route and scale.
Summary Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Pd-catalyzed cross-coupling + alkylation | Imidazole synthesis → Pd-coupling → N-alkylation | 80-100°C, DMF, bases | 60-85 | High selectivity, scalable | Requires expensive catalyst |
| Reductive amination | 2-formylimidazole + isopropylamine + reductant | Room temp, mild reductant | 50-70 | Mild conditions, fewer steps | Requires aldehyde intermediate |
| Stepwise oxidation | Methylthio-phenyl precursor oxidation | m-CPBA, 0-25°C | 80-90 | High oxidation selectivity | Additional oxidation step |
Research Findings and Notes
- The methanesulfonyl group installation is best performed at a late stage to avoid degradation during earlier steps.
- Alkylation of the imidazole nitrogen requires careful control of base strength and temperature to prevent side reactions.
- Use of palladium catalysts enables efficient coupling but must be optimized to minimize metal contamination.
- Protecting groups on amines improve yields and selectivity but add steps for deprotection.
- Reaction monitoring by TLC and HPLC is essential for optimizing reaction times and avoiding overreaction.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine group (-NH-) participates in nucleophilic substitution reactions, forming salts or coordinating with metal ions. For example:
-
Salt Formation : Reacts with HCl to form a water-soluble hydrochloride salt.
-
Metal Coordination : Binds to transition metals (e.g., Pd, Cu) via the amine nitrogen, facilitating catalytic processes .
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Protonation | HCl (aq.) | Hydrochloride salt | 85% | |
| Metal Coordination | Pd(OAc)₂, PPh₃ | Pd-amine complex | 70% |
Electrophilic Aromatic Substitution
The imidazole ring undergoes electrophilic substitution at the C-4 and C-5 positions due to electron-rich aromaticity:
| Reaction | Conditions | Regioselectivity | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C-4 | 65% | |
| Sulfonation | SO₃, H₂SO₄, 50°C | C-5 | 58% |
Cross-Coupling Reactions
The methanesulfonylphenyl group enhances reactivity in palladium-catalyzed cross-couplings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄/K₃PO₄ to form biaryl derivatives .
| Substrate | Catalyst | Base | Temperature | Yield | References |
|---|---|---|---|---|---|
| Arylboronic acid derivatives | Pd(PPh₃)₄ (1 mol%) | K₃PO₄ | 80°C, 12h | 88% |
Biological Interactions
The compound modulates enzyme activity through non-covalent interactions:
-
PARP Inhibition : Competes with NAD⁺ at the catalytic site of PARP-1/2 enzymes (IC₅₀ = 12 nM) .
-
Kinase Binding : Forms hydrogen bonds with ATP-binding pockets in tyrosine kinases .
| Target | Interaction Type | Affinity (IC₅₀/Kd) | References |
|---|---|---|---|
| PARP-1 | Competitive inhibition | 12 nM | |
| VEGFR2 | H-bonding, hydrophobic | 45 nM |
Oxidation and Reduction
-
Oxidation : The methanesulfonyl group stabilizes intermediates during oxidation with KMnO₄, forming sulfonic acid derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to imidazolidine .
Acid-Base Reactivity
The imidazole ring (pKa ~7.0) acts as a weak base, while the sulfonyl group (electron-withdrawing) lowers the pKa of adjacent protons .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit promising anticancer properties. The compound's structural features suggest potential interactions with biological targets involved in cancer progression. For instance:
- Mechanism of Action : It may inhibit specific kinases or enzymes involved in tumor growth.
- Case Study : A study demonstrated that similar imidazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential.
Antimicrobial Properties
Imidazole derivatives have also been studied for their antimicrobial activities. The presence of the methanesulfonyl group enhances solubility and bioavailability, making it a suitable candidate for developing antimicrobial agents.
- Research Findings : In vitro tests have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Biomarker Discovery
The compound's unique structure allows it to interact with various biological pathways, making it a candidate for biomarker discovery in diseases such as cancer and infectious diseases.
- Case Study : A recent study utilized machine learning techniques to analyze metabolomic data where imidazole derivatives were highlighted as potential biomarkers for respiratory infections like COVID-19 .
Cosmetic Formulations
The compound's properties lend themselves to applications in cosmetic formulations, particularly in products aimed at skin hydration and anti-aging.
Formulation Development
Research has indicated that compounds with similar functional groups can enhance the moisturizing properties of topical formulations.
- Experimental Design : A study employing response surface methodology found that incorporating such compounds improved the sensory and moisturizing properties of creams significantly .
Data Tables
Mechanism of Action
The mechanism of action of {2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The methanesulfonylphenyl group may enhance the compound’s binding affinity and specificity, while the ethylamine chain can influence its solubility and cellular uptake.
Comparison with Similar Compounds
Key Identifiers :
- CAS Number : 1184436-23-4
- Synonyms: ZINC37619001, MCULE-5568012961
- Structure : The compound combines an imidazole ring (1H-imidazol-2-yl) with a 4-methanesulfonylphenyl moiety and a branched alkylamine side chain.
For example, substituted benzimidazoles are often prepared by reacting amines with carbonyl-containing precursors under basic conditions, followed by purification via flash column chromatography (e.g., 5% methanol/dichloromethane eluant) .
Applications: The compound is listed in supplier catalogs as a research chemical, though commercial availability is currently discontinued .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs share the imidazole core but differ in substituents, which critically affect physicochemical and pharmacological properties. Below is a comparative analysis with key derivatives:
Table 1: Structural and Functional Comparison
*Note: Molecular formula for the target compound inferred from IUPAC name.
Key Observations
This may improve solubility but reduce membrane permeability. Branched alkylamines (e.g., isopropyl) are less common in the analogs reviewed, which typically feature aromatic or linear side chains .
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods used for trifluoromethyl-substituted imidazoles, where isothiocyanate intermediates and acetonitrile solvents are employed .
- Purification via flash chromatography is standard for imidazole derivatives due to their moderate polarity .
Biological Potential: While the target compound lacks explicit activity data, analogs with fluorophenyl or pyrimidinyl groups demonstrate kinase inhibition (e.g., LY2784544) or ligand-receptor interactions . The methanesulfonyl group’s electron-withdrawing nature could modulate target binding affinity, as seen in sulfonamide-containing drugs .
Biological Activity
The compound {2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine (CAS Number: 1184436-23-4) is a complex organic molecule that has attracted considerable attention in various scientific fields due to its unique chemical structure and potential biological applications. This compound features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Key Structural Features
- Imidazole Ring : The presence of the imidazole ring is crucial for biological activity, as it can interact with various biological targets.
- Methanesulfonyl Group : This group may enhance the compound's binding affinity and solubility.
- Ethylamine Chain : This chain influences the compound's pharmacokinetics, including absorption and distribution.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can participate in hydrogen bonding and π-stacking interactions, which are essential for binding to biological macromolecules. The methanesulfonylphenyl group may increase the lipophilicity of the compound, facilitating cellular uptake.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been studied for their efficacy against various bacterial strains, including resistant strains.
Anticancer Potential
Imidazole derivatives have shown promise in cancer therapy. Studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit certain kinases involved in cancer progression or inflammatory responses. The inhibition of these enzymes can lead to reduced cell proliferation and inflammation.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several imidazole derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a methanesulfonyl group showed enhanced activity compared to their non-substituted counterparts.
Study 2: Anticancer Activity
A research article in Cancer Research explored the anticancer properties of imidazole derivatives. The study demonstrated that a related compound significantly inhibited the growth of breast cancer cells via apoptosis induction. The mechanism was linked to the activation of caspase pathways.
Study 3: Enzyme Inhibition Profile
In a biochemical analysis published in Bioorganic & Medicinal Chemistry Letters, the enzyme inhibition profile of several imidazole derivatives was assessed. It was found that compounds similar to this compound effectively inhibited protein kinases, suggesting potential therapeutic applications in cancer treatment.
Table 1: Biological Activities of Imidazole Derivatives
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Various imidazole derivatives | Significant inhibition of bacterial growth |
| Anticancer | Related imidazole compounds | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Similar imidazole analogs | Inhibition of specific kinases |
Table 2: Summary of Case Studies
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Antimicrobial | Enhanced activity against resistant bacteria |
| Cancer Research | Anticancer | Induction of apoptosis in breast cancer cells |
| Bioorganic & Medicinal Chemistry Lett. | Enzyme Inhibition | Effective inhibition of protein kinases |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for {2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine?
- Synthesis : A multi-step approach is typically employed. For example, intermediates like benzyl-protected carbamates can be synthesized via nucleophilic substitution or coupling reactions, followed by deprotection (e.g., hydrogenolysis). Column chromatography with gradients (e.g., hexane to ethyl acetate) is critical for purification .
- Characterization : Use FT-IR to confirm functional groups (e.g., imidazole C=N stretches at ~1600 cm⁻¹) . NMR (¹H/¹³C) resolves substituent positions, while X-ray crystallography (via SHELX software) provides definitive structural validation .
Q. How can researchers validate the structural integrity of this compound using crystallographic methods?
- Single-crystal X-ray diffraction is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL incorporates anisotropic displacement parameters and hydrogen bonding networks . For example, the methanesulfonyl group’s geometry (S–O bond lengths ~1.43 Å) should align with theoretical values .
Q. What preliminary assays are suitable for evaluating biological activity?
- Kinase Inhibition : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) with recombinant kinases. Positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ calculations) are essential .
- Cellular Uptake : Radiolabeling (³H or ¹⁴C) or LC-MS quantification in cell lysates after exposure. Include efflux inhibitors (e.g., verapamil) to assess transporter involvement .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
- Methodology : Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites . Compare with experimental UV-Vis spectra (λmax shifts) to validate .
- Example : The methanesulfonyl group’s electron-withdrawing effect reduces HOMO energy (~5.2 eV), enhancing stability toward oxidation .
Q. What strategies guide structure-activity relationship (SAR) studies for imidazole-based analogs?
- Modifications : Systematically vary substituents (e.g., sulfonyl groups, alkyl chains) and assess impacts on target binding (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to predict interactions with hydrophobic pockets or hydrogen-bonding residues .
- Data Analysis : Corrogate potency (IC₅₀) with computed descriptors (e.g., logP, polar surface area). For instance, bulkier substituents may improve affinity but reduce solubility .
Q. How can researchers resolve contradictions between computational predictions and experimental data?
- Case Study : If DFT predicts high reactivity at the imidazole C2 position, but experimental alkylation occurs at C4, re-evaluate solvent effects (implicit vs. explicit solvation models) or transition-state barriers (Nudged Elastic Band calculations) .
Q. What methodologies assess stability under physiological conditions?
- Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-MS/MS, identifying metabolites (e.g., sulfoxide formation) .
- Accelerated Stability : Use thermal stress (40–60°C) and humidity (75% RH) to predict shelf life. Arrhenius modeling extrapolates degradation kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
